BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of Quinazolin-8-
amine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Quinazolin-8-amine

Cat. No.: B020722

An In-depth Technical Guide to the Physicochemical Properties of Quinazolin-8-amine

Abstract

Quinazolin-8-amine, a key heterocyclic compound, represents a significant scaffold in
medicinal chemistry and drug discovery. Its unique arrangement of a fused benzene and
pyrimidine ring, functionalized with a critical amino group at the 8-position, imparts a distinct set
of physicochemical properties that are paramount to its behavior in biological systems. This
technical guide provides a comprehensive analysis of these properties, intended for
researchers, scientists, and drug development professionals. We delve into the core structural
attributes, solubility profile, ionization constant (pKa), spectroscopic signature, and chemical
stability. By synthesizing theoretical principles with established experimental protocols, this
document serves as an authoritative resource for understanding, characterizing, and effectively
utilizing Quinazolin-8-amine in research and development endeavors.

Introduction
The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a privileged structure in pharmaceutical sciences, forming the
core of numerous biologically active molecules.[1][2] Derivatives of quinazoline are known to
exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory,
and antimicrobial effects.[1][3] This versatility stems from the rigid, planar structure of the
bicyclic system, which allows for precise spatial orientation of substituents to interact with
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biological targets, and the presence of nitrogen atoms that can act as hydrogen bond
acceptors.

Quinazolin-8-amine: Structure and Significance

Quinazolin-8-amine (CAS No: 101421-74-3) is an isomer of aminoquinazoline distinguished
by the placement of the primary amine on the benzene portion of the heterocycle. This specific
substitution pattern is critical, as the 8-position is highly susceptible to electrophilic substitution,
making it a key handle for synthetic modification.[4] The 8-amino group serves as a potent
hydrogen bond donor and a nucleophilic center, profoundly influencing the molecule's solubility,
basicity, and potential for derivatization. Understanding its fundamental physicochemical
properties is therefore a prerequisite for any rational drug design or synthetic campaign.

Core Physicochemical Properties

A summary of the core physicochemical data for Quinazolin-8-amine is presented below.
These values form the foundational data set for its scientific application.

Property Value Source
Molecular Formula CsH7N3 [5]
Molecular Weight 145.16 g/mol [5]1[6]
CAS Number 101421-74-3 [5]
Appearance I_.ight yellow crystalline solid (1]
(inferred)

Melting Point 150-150.5 °C [5]
Boiling Point 328.3 °C at 760 mmHg [5]
Density (Predicted) 1.292 g/cm3 [5]
pKa (Predicted) 3.01+0.22 [5]
LogP (Predicted) 1.793 [5]

Solubility Profile
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The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its
bioavailability and developability. For Quinazolin-8-amine, solubility is governed by the
interplay between its hydrophobic bicyclic aromatic core and the hydrophilic primary amino

group.

Theoretical Considerations and Analogue Comparison

While specific quantitative solubility data for Quinazolin-8-amine is not widely published, its
behavior can be reliably inferred from foundational chemical principles and analogous
structures.

e Impact of the Aromatic System: The fused aromatic rings contribute significant hydrophobic
character, generally limiting aqueous solubility.[7]

» Role of the Amino Group: The primary amine at the 8-position can participate in hydrogen
bonding with protic solvents like water, which enhances solubility compared to the
unsubstituted parent quinazoline.

o pH-Dependent Solubility: As a basic compound, Quinazolin-8-amine is expected to exhibit
significantly increased solubility in acidic aqueous media.[8] Protonation of the amine group
(or a ring nitrogen) forms a water-soluble salt, a common strategy used to improve the
solubility of amine-containing drugs.[7][9] The analogous compound, 8-aminoquinoline,
demonstrates low solubility in neutral water but is soluble in acidic conditions and polar
organic solvents like ethanol and DMSO.[8]

Experimental Protocol: Shake-Flask Method for
Solubility Determination

To obtain definitive thermodynamic solubility data, the shake-flask method is the gold standard.
[10][11] This protocol ensures that equilibrium is reached between the dissolved and
undissolved compound.

Objective: To quantitatively determine the equilibrium solubility of Quinazolin-8-amine in a
specified solvent (e.g., water, phosphate-buffered saline pH 7.4) at a controlled temperature.

Materials:
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e Quinazolin-8-amine

o Selected solvent(s)

o Temperature-controlled orbital shaker/incubator

o Calibrated analytical balance

» Vials with screw caps

e Syringe filters (e.g., 0.22 um PVDF)

e Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Methodology:

e Preparation: Add an excess amount of solid Quinazolin-8-amine to a vial containing a
known volume of the solvent. The presence of undissolved solid at the end of the experiment
is crucial for ensuring saturation.

o Equilibration: Seal the vials and place them in an orbital shaker set to a constant
temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-
48 hours) to allow the system to reach equilibrium.

o Phase Separation: After equilibration, allow the vials to stand undisturbed at the set
temperature to permit the excess solid to settle. Centrifugation at the same temperature can
be used to expedite this process.

o Sampling and Filtration: Carefully withdraw a precise aliquot of the supernatant using a
syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all
undissolved microparticulates. This step is critical to avoid overestimation of solubility.

» Quantification: Dilute the filtered sample as necessary and analyze its concentration using a
pre-validated analytical method (e.g., HPLC-UV).

 Calculation: The solubility is reported in units such as mg/mL or molarity (mol/L) based on
the measured concentration of the saturated solution.
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Caption: Workflow for solubility determination via the shake-flask method.

lonization Constant (pKa)

The pKa is a measure of the acidity or basicity of a molecule and is arguably one of the most
important physicochemical parameters in drug discovery.[12] It dictates the charge state of a
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molecule at a given pH, which in turn governs its solubility, membrane permeability, and target
binding affinity.

Predicted pKa and Structural Rationale

Quinazolin-8-amine has a predicted pKa of 3.01.[5] This value likely corresponds to the
protonation of one of the nitrogen atoms in the pyrimidine ring. The parent quinazoline has a
pKa of 3.51.[4] The electron-donating amino group at the 8-position can influence the electron
density of the heterocyclic system, and its precise effect on the basicity of the ring nitrogens
results in this predicted pKa. It is crucial to experimentally verify this value, as computational
predictions can vary. For instance, 4-aminoquinazolines exhibit pKa values in the range of
5.78-7.62, demonstrating the profound impact of substituent position on basicity.[13]

pH < pKa

Quinazolin-8-amine-H+*
(Cationic, Water Soluble)

pKa = 3.01
pH > pKa

Quinazolin-8-amine
(Neutral, Less Soluble)

Click to download full resolution via product page

Caption: lonization equilibrium of Quinazolin-8-amine.

Experimental Protocol: Potentiometric Titration for pKa
Determination

Potentiometric titration is a robust and widely used method for the experimental determination
of pKa values.[14][15] It relies on monitoring the pH of a solution as a titrant is added.

Obijective: To determine the pKa of Quinazolin-8-amine by titrating it with a strong acid.
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Principle: The pKa is determined from the titration curve based on the Henderson-Hasselbalch
equation. For a base, at the half-equivalence point (where half of the base has been
protonated), the pH of the solution is equal to the pKa of its conjugate acid.[15]

Materials:

e Quinazolin-8-amine

» Standardized hydrochloric acid (HCI) solution (e.g., 0.1 M)

o High-purity water (degassed to remove COz2)

o Calibrated pH meter and electrode

e Automatic titrator or manual burette

 Stir plate and stir bar

Methodology:

o Sample Preparation: Accurately weigh a known amount of Quinazolin-8-amine and dissolve
it in a known volume of water. A co-solvent like methanol or DMSO may be necessary if
aqueous solubility is low, but the pKa value will then be an apparent pKa (pKa') that requires
extrapolation to 0% co-solvent.[16]

 Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH
electrode.

« Titration: Begin stirring and record the initial pH. Add the standardized HCI solution in small,
precise increments, recording the pH after each addition.

o Data Analysis: Plot the measured pH (y-axis) versus the volume of HCI added (x-axis).

e pKa Determination:

o Identify the equivalence point, which is the point of maximum slope on the titration curve
(the inflection point of the first derivative).
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o Determine the volume of titrant added at the half-equivalence point (half the volume of the

equivalence point).

o The pH value at the half-equivalence point is the experimental pKa.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The

following are the expected spectral features for Quinazolin-8-amine.

Technique

Expected Features

1H NMR

Aromatic Protons: Multiple signals in the
aromatic region (~7.0-9.0 ppm) corresponding
to the protons on the benzene and pyrimidine
rings. Pyrimidine CH: A characteristic singlet for
the proton at either the 2- or 4-position of the
guinazoline ring. Amine Protons: A broad singlet
corresponding to the two protons of the -NH2

group, which may exchange with D20.

13C NMR

Signals corresponding to the 8 unique carbon
atoms in the molecule. Carbons attached to
nitrogen will be deshielded. Quaternary carbons
will be identifiable.

FT-IR

N-H Stretch: Two distinct bands in the 3300-
3500 cm~* region, characteristic of a primary
amine. C-H Aromatic Stretch: Signals just above
3000 cm~*. C=N and C=C Stretch: Multiple
sharp bands in the 1500-1650 cm~* region,
corresponding to the aromatic ring system. N-H
Bend: A band around 1600 cm~2.

Mass Spec (El)

Molecular lon (M*): A strong peak at m/z = 145,
corresponding to the molecular weight.
Fragmentation: Potential loss of HCN (m/z 118)
from the pyrimidine ring is a common

fragmentation pathway for quinazolines.

© 2025 BenchChem. All rights reserved.

8/11 Tech Support


https://www.benchchem.com/product/b020722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Stability and Reactivity
Stability of the Quinazoline Core

The quinazoline ring system is generally stable under mild acidic and alkaline conditions at
room temperature.[11][17] However, prolonged exposure to boiling aqueous acid or base can
lead to hydrolytic cleavage of the pyrimidine ring.[17] The aromatic nature of the scaffold
imparts good thermal and oxidative stability.

Reactivity Profile: The Influence of the 8-Amino Group

The reactivity of Quinazolin-8-amine is dominated by two features: the electrophilic character
of the pyrimidine ring and the nucleophilic/directing character of the 8-amino group.

e Reactions of the Amino Group: The primary amine is a versatile functional group for
derivatization. It can readily undergo standard amine reactions such as acylation, alkylation,
sulfonylation, and diazotization, providing a gateway to a vast array of analogues for
structure-activity relationship (SAR) studies.

o Electrophilic Aromatic Substitution: The benzene ring of the quinazoline system is more
susceptible to electrophilic substitution than the electron-deficient pyrimidine ring.[4] The
amino group at the 8-position is a powerful activating, ortho-, para-director. Therefore,
electrophilic substitution would be expected to occur primarily at positions 7.

Storage and Handling

Based on its chemical nature, Quinazolin-8-amine should be stored in a cool, dry, and dark
place in a tightly sealed container to prevent potential degradation from light or moisture. As
with many amines, slow air oxidation over time may lead to discoloration, so storage under an
inert atmosphere (e.g., argon or nitrogen) is recommended for long-term preservation of high-
purity samples.

Conclusion

The physicochemical properties of Quinazolin-8-amine—its moderate solubility with strong pH
dependence, its specific basicity (pKa), and its characteristic spectroscopic and reactivity
profiles—are integral to its application in scientific research. The amine functionality at the 8-
position provides a crucial site for synthetic elaboration, while the quinazoline core serves as a
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robust scaffold for interacting with biological targets. The experimental protocols and theoretical
insights provided in this guide equip researchers with the necessary framework to fully
characterize and strategically utilize this valuable heterocyclic compound in the pursuit of novel
therapeutics and chemical probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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